![molecular formula C7H6N2O2 B13099376 6-Methylbenzo[c][1,2,5]oxadiazol-5-ol](/img/structure/B13099376.png)
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol
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Overview
Description
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol is an organic compound with the molecular formula C7H6N2O2 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbenzo[c][1,2,5]oxadiazol-5-ol typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or amides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies indicate that derivatives of 1,2,5-oxadiazoles exhibit significant anticancer properties. For instance, compounds with the oxadiazole moiety have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism is primarily attributed to their interaction with cellular targets involved in cell signaling pathways related to cancer progression .
2. Antimicrobial Properties
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol and its derivatives have shown promising activity against various bacterial strains. The compound acts by disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the bacteria, making it a candidate for developing new antibacterial agents .
3. Carbonic Anhydrase Inhibition
The compound has been identified as a potential inhibitor of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can be beneficial in treating conditions such as glaucoma and epilepsy, where modulation of bicarbonate levels is required .
Material Science Applications
1. Fluorescent Probes
this compound can be utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in real-time within living cells .
2. Nonlinear Optical Materials
The compound's unique electronic properties make it a candidate for nonlinear optical applications. Nonlinear optical materials are essential in the development of advanced photonic devices such as frequency converters and optical switches .
Environmental Applications
1. Photodegradation Studies
Research has shown that this compound can be employed in studies related to photodegradation processes of organic pollutants under UV light exposure. Its role in these studies helps understand the degradation pathways of hazardous compounds in the environment .
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study evaluating the anticancer activity of various oxadiazole derivatives, this compound was synthesized and tested against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential use in combating resistant bacterial strains.
Mechanism of Action
The mechanism of action of 6-Methylbenzo[c][1,2,5]oxadiazol-5-ol involves its interaction with molecular targets such as hypoxia-inducible factors (HIFs). By inhibiting HIFs, the compound can reduce the expression of genes involved in angiogenesis and tumor growth . This makes it a promising candidate for anticancer therapy. Additionally, its ability to interact with various enzymes and proteins makes it useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazole: Lacks the methyl group at the 6-position.
Benzo[c][1,2,5]thiadiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
6-Methylbenzo[c][1,2,5]thiadiazole: Similar structure but with a sulfur atom replacing the oxygen atom.
Uniqueness
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the heterocyclic ring This gives it distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
6-methyl-2,1,3-benzoxadiazol-5-ol |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-5-6(3-7(4)10)9-11-8-5/h2-3,10H,1H3 |
InChI Key |
PYUWXTZBXPAVIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NON=C2C=C1O |
Origin of Product |
United States |
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